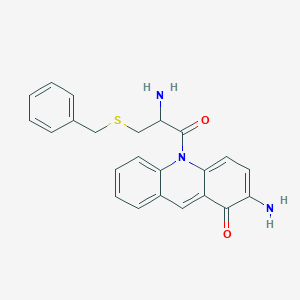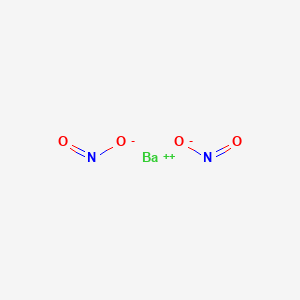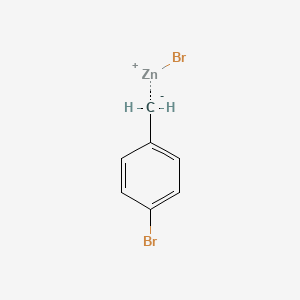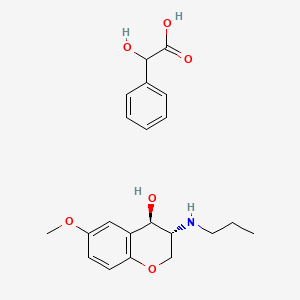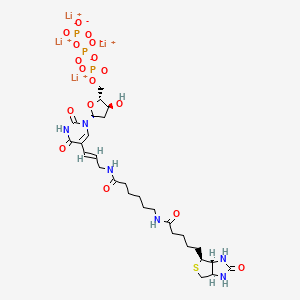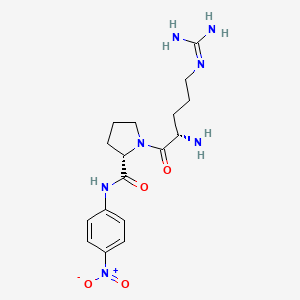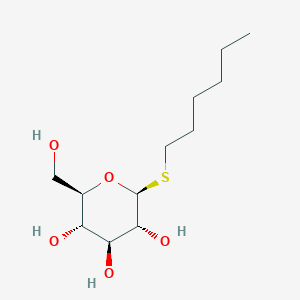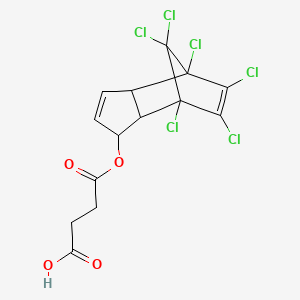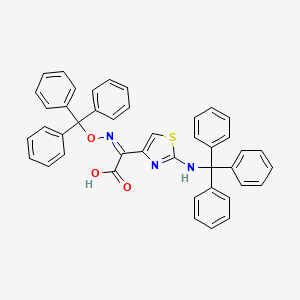
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoacetic acid, also known as Z-TAT, is a synthetic molecule that has been used in a variety of scientific research applications. It is a powerful inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. Z-TAT has been used in laboratory experiments to study the effects of carbonic anhydrase inhibition on various biochemical and physiological processes.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid involves the reaction of tritylamine with thioamide, followed by reaction with chloroacetic acid and finally, reaction with trityl chloride.
Starting Materials
Tritylamine, Thioamide, Chloroacetic acid, Trityl chloride
Reaction
Step 1: Tritylamine and thioamide are reacted in the presence of a base to form 2-Tritylaminothiazol-4-ylamine., Step 2: 2-Tritylaminothiazol-4-ylamine is reacted with chloroacetic acid to form 2-(2-Tritylaminothiazol-4-yl)acetic acid., Step 3: 2-(2-Tritylaminothiazol-4-yl)acetic acid is reacted with trityl chloride to form (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid.
科学的研究の応用
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid has been used in a variety of scientific research applications. It has been used to study the effects of carbonic anhydrase inhibition on various biochemical and physiological processes. It has also been used to study the role of carbonic anhydrase in the regulation of pH in the body, as well as its role in the development of certain diseases. It has also been used to study the effects of carbonic anhydrase inhibition on the activity of other enzymes, such as acetylcholinesterase and adenylate cyclase.
作用機序
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid is a powerful inhibitor of the enzyme carbonic anhydrase. It binds to the active site of the enzyme and prevents it from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and protons. This inhibition of carbonic anhydrase leads to an increase in the concentration of carbon dioxide and a decrease in the concentration of bicarbonate in the body, resulting in a decrease in the pH of the body.
生化学的および生理学的効果
The inhibition of carbonic anhydrase by (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid has a variety of biochemical and physiological effects. It has been shown to reduce the activity of other enzymes, such as acetylcholinesterase and adenylate cyclase. It has also been shown to reduce the production of certain hormones, such as aldosterone and cortisol, and to reduce the activity of certain ion channels. Furthermore, it has been shown to reduce the activity of certain neurotransmitters, such as serotonin and dopamine.
実験室実験の利点と制限
The use of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid in laboratory experiments has several advantages. It is a powerful inhibitor of carbonic anhydrase, which makes it ideal for studying the effects of carbonic anhydrase inhibition on various biochemical and physiological processes. Furthermore, it is relatively easy to synthesize and has a high purity, which makes it suitable for use in laboratory experiments. However, it is important to note that (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid is not suitable for all types of experiments, as it can have adverse effects on some biochemical and physiological processes.
将来の方向性
The potential future directions for (Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid are numerous. It could be used to study the role of carbonic anhydrase in the development of certain diseases, such as cancer and Alzheimer’s disease. It could also be used to study the effects of carbonic anhydrase inhibition on the activity of other enzymes, such as acetylcholinesterase and adenylate cyclase. Furthermore, it could be used to study the effects of carbonic anhydrase inhibition on the activity of certain neurotransmitters, such as serotonin and dopamine. Finally, it could be used to study the effects of carbonic anhydrase inhibition on the regulation of pH in the body.
特性
IUPAC Name |
(2Z)-2-[2-(tritylamino)-1,3-thiazol-4-yl]-2-trityloxyiminoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H33N3O3S/c47-40(48)39(46-49-43(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37)38-31-50-41(44-38)45-42(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34/h1-31H,(H,44,45)(H,47,48)/b46-39- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWHTWVHOBWFDQ-QMIKVBFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)C(=NOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)/C(=N/OC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H33N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-trityloxyiminoaceticacid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

